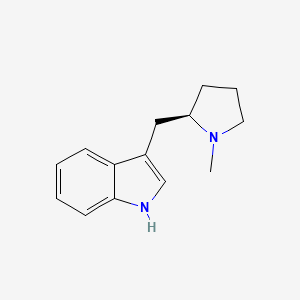

(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-16-8-4-5-12(16)9-11-10-15-14-7-3-2-6-13(11)14/h2-3,6-7,10,12,15H,4-5,8-9H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTCDEAMCNSARD-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143322-55-8 | |

| Record name | 3-((1-Methylpyrrolidin-2-yl)methyl)-1H-indole, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143322558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((1-METHYLPYRROLIDIN-2-YL)METHYL)-1H-INDOLE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPV89QBL57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole synthesis pathway

An In-depth Technical Guide to the Synthesis of (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal chiral building block in medicinal chemistry, most notably as a key precursor to the antimigraine drug Eletriptan.[1] Its structure, comprising a planar indole nucleus linked to a chiral N-methylpyrrolidine moiety via a methylene bridge, presents unique synthetic challenges. Achieving high enantiopurity in the final compound is paramount for therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the principal synthetic pathways to this molecule, designed for researchers, scientists, and drug development professionals. We will dissect established industrial methods and explore modern catalytic strategies, focusing on the causality behind experimental choices, detailed protocols, and the integration of authoritative literature.

Introduction and Retrosynthetic Analysis

The target molecule, this compound, possesses a stereocenter at the C2 position of the pyrrolidine ring. The synthetic strategies must therefore address the introduction and maintenance of this specific (R)-configuration. The indole ring is generally nucleophilic, particularly at the C3 position, which is a common feature exploited in its functionalization.

A retrosynthetic analysis reveals two primary disconnections, leading to three main strategic approaches:

-

C3-Cα Bond Formation (Acylation-Reduction): Disconnecting the bond between the indole C3 and the methylene bridge suggests an initial acylation of the indole nucleus with a chiral, N-protected proline derivative, followed by reduction. This is a robust and widely-used industrial approach.

-

C3-Cα Bond Formation (Friedel-Crafts): A more direct disconnection at the same C3-Cα bond points towards an asymmetric Friedel-Crafts alkylation of indole with an electrophile containing the pre-formed chiral pyrrolidine moiety.

-

C2-Cα Bond Formation (Gramine-based): Disconnecting the bond between the pyrrolidine C2 and the methylene bridge suggests using a C3-functionalized indole, such as gramine, as an electrophile to be attacked by a chiral pyrrolidine-based nucleophile.

The final N-methylation of the pyrrolidine can be a terminal step or incorporated earlier in the synthesis, depending on the chosen route and protecting group strategy.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy 1: Indole-3-Acylation and Amide Reduction

This is arguably the most prevalent and scalable method for synthesizing the target compound and its derivatives, such as the 5-bromo analogue used for Eletriptan.[1][2] The strategy relies on forming a robust amide or ketone linkage, which is then exhaustively reduced.

Mechanistic Rationale

The logic of this pathway is rooted in the reliability of two fundamental reactions: the Friedel-Crafts acylation of indole at C3 and the subsequent reduction of the resulting carbonyl and amide functionalities. The chirality is introduced using an enantiopure proline derivative, which is readily available from the chiral pool (in this case, D-proline for the (R)-enantiomer, or L-proline with subsequent inversion). The use of a strong reducing agent like lithium aluminum hydride (LAH) or sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA, also known as Red-Al®) ensures complete reduction of the indole-3-carbonyl and any protecting groups like a carbobenzyloxy (Cbz) group, which is concurrently reduced to an N-methyl group.

Experimental Workflow

The overall workflow can be summarized as follows:

Caption: Workflow for the Acylation-Reduction Strategy.

Detailed Experimental Protocol

The following protocol is adapted from patent literature describing the synthesis of the closely related 5-bromo derivative, providing a validated template for the non-brominated target.[2]

Step 1: Acylation of Indole with (R)-N-Cbz-Proline Chloride

-

Preparation of the Acylating Agent: (R)-N-Cbz-proline is reacted with oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM) at 0 °C to form the corresponding acid chloride. The reaction is typically monitored by the cessation of gas evolution.

-

Friedel-Crafts Acylation: In a separate vessel, indole is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) or DCM. A Lewis acid catalyst (e.g., AlCl₃) may be used, but often the reaction proceeds by first forming the indolyl Grignard reagent (e.g., with EtMgBr) which then reacts with the acid chloride. The prepared (R)-N-Cbz-proline chloride solution is added dropwise at a controlled temperature (e.g., 0-10 °C).

-

Workup and Isolation: The reaction is quenched with an aqueous solution (e.g., saturated NH₄Cl). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ketone intermediate, (R)-2-(1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester. Purification is typically achieved by column chromatography or recrystallization.

Step 2: Exhaustive Reduction with SDMA

-

Reaction Setup: The ketone intermediate is dissolved in a dry, high-boiling point solvent like toluene or THF under an inert nitrogen atmosphere.

-

Addition of Reducing Agent: A solution of sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA, typically ~70% in toluene) is added dropwise to the stirred solution. The temperature is carefully maintained, often between 30-40 °C, as the reaction is highly exothermic.[2]

-

Reaction Monitoring and Workup: The reaction is stirred at an elevated temperature (e.g., 50 °C) for 1-2 hours until completion (monitored by TLC or HPLC). The mixture is then cooled to a low temperature (e.g., 5 °C), and the excess reducing agent is carefully quenched by the slow, sequential addition of water, followed by an aqueous base (e.g., 10% NaOH).

-

Extraction and Purification: The resulting mixture is diluted with toluene, and the organic and aqueous phases are separated. The aqueous phase is typically re-extracted with toluene. The combined organic layers are dried and concentrated. The final product can be purified by crystallization from a suitable solvent system like toluene/heptane to yield this compound as a solid.[2]

| Step | Reagents & Conditions | Typical Yield | Key Considerations |

| Acylation | 1. Indole, EtMgBr, THF2. (R)-N-Cbz-Proline Chloride, 0 °C | 80-90% | Strict anhydrous conditions are essential to prevent quenching of the Grignard reagent and hydrolysis of the acid chloride. |

| Reduction | SDMA (Red-Al®), Toluene, 50 °C | 70-85% | Highly exothermic reaction requiring careful temperature control. The Cbz group is reduced to N-methyl.[2] |

Synthetic Strategy 2: Asymmetric Friedel-Crafts Alkylation

The catalytic asymmetric Friedel-Crafts (AFC) reaction is a powerful and atom-economical method for forming C-C bonds.[3] In this context, it involves the direct alkylation of the indole C3 position with a chiral electrophile, catalyzed by a chiral Lewis acid or Brønsted acid.[4][5]

Mechanistic Rationale

This approach aims to construct the C3-Cα bond enantioselectively in a single step. The key is the design of a suitable electrophile and a chiral catalyst that can effectively control the facial selectivity of the indole's attack. A common strategy involves reacting indole with a derivative of (R)-prolinol, such as a cyclic N-sulfonyl ketimino ester, in the presence of a chiral metal complex (e.g., Cu(II) or Zn(II)).[6] The catalyst coordinates to the electrophile, creating a chiral environment that directs the nucleophilic attack of the indole from one face, leading to high enantioselectivity.

Representative Protocol

A general procedure for a Cu(II)-catalyzed asymmetric Friedel-Crafts alkylation is as follows:[6][7]

-

Catalyst Formation: A solution of a copper(I) or copper(II) salt (e.g., (CuOTf)₂·C₆H₆ or Cu(OTf)₂) and a chiral ligand (e.g., a chiral phosphine or bisoxazoline derivative) is stirred in a dry solvent like chloroform or THF at a controlled temperature (e.g., 0 °C) for several hours.[7]

-

Alkylation Reaction: The electrophile (e.g., a β-nitrostyrene or an imine derived from a proline derivative) and indole are added to the pre-formed catalyst solution.

-

Reaction Execution: The mixture is stirred at a specific temperature (ranging from -15 °C to room temperature) for an extended period (e.g., 48 hours) until the reaction is complete.

-

Purification: The reaction mixture is directly purified by column chromatography on silica gel to isolate the enantioenriched product.

While elegant, this method requires significant optimization of the catalyst, ligand, and electrophile to achieve high yields and enantiomeric excess for this specific target.

Synthetic Strategy 3: Gramine-based Alkylation

Gramine (3-(dimethylaminomethyl)indole) is a classic and highly effective precursor for introducing a variety of substituents at the C3 position of indole.[8][9][10]

Mechanistic Rationale

Gramine acts as a stable synthetic equivalent of the highly reactive 3-methylenindolenine cation.[11] Upon quaternization (e.g., with methyl iodide) or under acidic conditions, the dimethylamino group becomes an excellent leaving group. The resulting electrophilic intermediate is readily attacked by a wide range of nucleophiles. For the synthesis of the target molecule, this would require a chiral nucleophile, such as a pre-formed (R)-2-lithiomethyl-1-methylpyrrolidine.

Challenges and Feasibility

This route presents significant challenges:

-

Nucleophile Preparation: The generation of the chiral organometallic pyrrolidine nucleophile can be difficult and may lead to racemization.

-

Side Reactions: The high reactivity of the intermediate cation can lead to dimerization or polymerization of the indole species.

While feasible, this strategy is generally less favored compared to the acylation-reduction pathway due to lower yields and more complex reaction control.

Conclusion

The synthesis of this compound is a well-established process, crucial for the production of important pharmaceuticals. The most robust and industrially scalable pathway involves the Friedel-Crafts acylation of indole with an activated (R)-proline derivative, followed by an exhaustive reduction of the intermediate amide/ketone. This method provides excellent control over the desired stereochemistry and generally delivers high yields. Modern approaches, such as asymmetric Friedel-Crafts alkylation, offer more elegant and atom-economical alternatives, though they may require more extensive catalyst development and optimization. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost, and available expertise.

References

-

JACS Au. (n.d.). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Publications. Retrieved from [Link]

-

Molecules. (2021). Recent Developments of Gramine: Chemistry and Biological Activity. MDPI. Retrieved from [Link]

-

Organic Letters. (2020). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. ACS Publications. Retrieved from [Link]

-

Molecules. (2018). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. MDPI. Retrieved from [Link]

-

Nature Protocols. (2008). A three-component Fischer indole synthesis. Nature. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2021). Synthesis of Unprotected Racemic Tryptophan Derivatives Using Gramine via Nickel(II) Complex. ACS Publications. Retrieved from [Link]

-

Molecules. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved from [Link]

-

ChemInform. (1998). Chiral C2‐Symmetric 2,5‐Disubstituted Pyrrolidine Derivatives as Catalytic Chiral Ligands in the Reactions of Diethylzinc with Aryl Aldehydes. Wiley Online Library. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

-

Molecules. (2018). Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. MDPI. Retrieved from [Link]

-

Nature Communications. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature. Retrieved from [Link]

-

Synlett. (2010). Asymmetric Friedel-Crafts Alkylation of Indoles: The Control of Enantio- and Regioselectivity. Thieme Connect. Retrieved from [Link]

-

Chem-Impex. (n.d.). Gramine. Chem-Impex. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of gramine derivatives 24 and 29. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CA2756234A1 - Synthesis of 3-{[(2r)-1-methylpyrrolidin-2-yl]methyl}-5-[2-(phenylsulfonyl)ethyl]-1h-indole. Google Patents.

-

ResearchGate. (2019). Enantioselective Friedel-Crafts Alkylation of Indoles with Cyclic N-sulfonyl Ketimino Esters Catalyzed by Cu(II) Complex Bearing Binaphthyl-proline-imidazoline-based Ligands. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole. Google Patents.

-

Angewandte Chemie. (2019). Manipulation of Spiroindolenine Intermediates for Enantioselective Synthesis of 3-(Indol-3-yl)-Pyrrolidines. Wiley Online Library. Retrieved from [Link]

-

ACS Omega. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Publications. Retrieved from [Link]

-

gsrs. (n.d.). 3-((1-METHYLPYRROLIDIN-2-YL)METHYL)-1H-INDOLE, (R)-. gsrs. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2003). (R)-3-(N-methylpyrrolidin-2-ylmethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives as high affinity h5-HT1B/1D ligands. Elsevier. Retrieved from [Link]

-

ACS Omega. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Publications. Retrieved from [Link]

-

ACS Central Science. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Publications. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (1992). Synthesis and serotonergic pharmacology of the enantiomers of 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole: discovery of stereogenic differentiation in the aminoethyl side chain of the neurotransmitter serotonin. ACS Publications. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2020). Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives. Royal Society of Chemistry. Retrieved from [Link]

-

Thai Journal of Pharmaceutical Sciences. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University. Retrieved from [Link]

-

International Journal of Molecular Sciences. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

Sources

- 1. CA2756234A1 - Synthesis of 3-{[(2r)-1-methylpyrrolidin-2-yl]methyl}-5-[2-(phenylsulfonyl)ethyl]-1h-indole - Google Patents [patents.google.com]

- 2. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]

- 3. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Asymmetric Friedel-Crafts Alkylation of Indoles: The Control of Enantio- and Regioselectivity / Synlett, 2010 [sci-hub.st]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. 3dchem.com [3dchem.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

Introduction

(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is a chiral heterocyclic compound featuring an indole nucleus linked to a methylpyrrolidine moiety. This molecule is of significant interest to researchers in medicinal chemistry and drug development, primarily as it is recognized as a process-related impurity and a key starting material in the synthesis of Eletriptan, a second-generation triptan medication for migraine.[1][2] A thorough understanding of its physicochemical properties is paramount for controlling the quality, ensuring the safety, and optimizing the efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the essential physicochemical characteristics of this compound. We will delve into its identity, structure, and key physical and chemical attributes. Furthermore, this document outlines detailed, field-proven methodologies for its characterization, grounded in the principles of scientific integrity and aligned with international regulatory standards. The experimental protocols described herein are designed to be self-validating, providing a robust framework for researchers and drug development professionals.

Chemical Identity and Structure

The foundational step in the physicochemical characterization of any compound is the unambiguous confirmation of its chemical identity and structure.

| Identifier | Value | Source |

| IUPAC Name | 3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | LGC Standards[1] |

| CAS Number | 143322-55-8 | Pharmaffiliates,[3] ChemicalBook[4] |

| Molecular Formula | C₁₄H₁₈N₂ | Pharmaffiliates[3] |

| Molecular Weight | 214.31 g/mol | Pharmaffiliates[3] |

| Canonical SMILES | CN1CCC[C@@H]1CC2=CNC3=CC=CC=C32 | LGC Standards[1] |

| InChI | InChI=1S/C14H18N2/c1-16-8-4-5-12(16)9-11-10-15-14-7-3-2-6-13(11)14/h2-3,6-7,10,12,15H,4-5,8-9H2,1H3/t12-/m1/s1 | LGC Standards[1] |

| InChIKey | HCTCDEAMCNSARD-GFCCVEGCSA-N | gsis[5] |

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for elucidating and confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a specific spectrum for the title compound is not publicly available, data from closely related indole alkaloids can be used to predict the expected chemical shifts.[6]

Expected ¹H NMR Spectral Features:

-

Aromatic Protons (δ 6.5-7.8 ppm): The protons on the indole ring will appear in this region. The proton at the C2 position of the indole ring typically appears as a singlet.

-

Methylene Bridge Protons (-CH₂-, δ 2.8-3.5 ppm): The two protons of the methylene group connecting the indole and pyrrolidine rings will likely appear as a multiplet.

-

Pyrrolidine Ring Protons (δ 1.5-3.0 ppm): The protons on the pyrrolidine ring will exhibit complex splitting patterns.

-

N-Methyl Protons (-NCH₃, δ 2.2-2.5 ppm): The three protons of the methyl group attached to the pyrrolidine nitrogen will appear as a sharp singlet.

Expected ¹³C NMR Spectral Features:

-

Indole Ring Carbons (δ 100-140 ppm): The carbons of the indole nucleus will resonate in this range.

-

Pyrrolidine Ring Carbons (δ 20-60 ppm): The carbons of the pyrrolidine ring will be found in the aliphatic region.

-

Methylene Bridge Carbon (-CH₂-, δ 25-35 ppm): The carbon of the methylene linker.

-

N-Methyl Carbon (-NCH₃, δ 35-45 ppm): The carbon of the N-methyl group.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra.

-

Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction) and interpret the spectra to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 214.31, corresponding to the molecular weight of the compound.

-

Fragment Ions: Characteristic fragmentation patterns arising from the cleavage of the bond between the indole and pyrrolidine moieties.

Experimental Protocol for MS Analysis:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

Mass Analysis: Acquire the mass spectrum in a full-scan mode to identify the molecular ion and major fragment ions.

-

Data Interpretation: Analyze the fragmentation pattern to confirm the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

N-H Stretch (indole): A sharp peak around 3400 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Multiple peaks in the range of 2800-3100 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Absorptions in the 1000-1350 cm⁻¹ range.

Chromatographic Purity

The purity of this compound is a critical quality attribute, especially given its role as a precursor in API synthesis. High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing its purity. As this compound is an impurity of Eletriptan, HPLC methods developed for Eletriptan can be adapted.[7][8][9][10]

HPLC Method Development Workflow

Caption: A typical workflow for HPLC purity analysis.

Recommended HPLC Parameters (based on Eletriptan impurity methods):

| Parameter | Recommendation | Rationale/Reference |

| Column | C18 (e.g., Waters Xterra Phenyl), 5 µm, 250 x 4.6 mm | Provides good separation for indole-containing compounds.[7] |

| Mobile Phase A | 0.5 mL triethylamine in 1000 mL water, pH adjusted to 6.8 with orthophosphoric acid | Buffered aqueous phase to control the ionization state of the analyte.[7] |

| Mobile Phase B | Methanol or Acetonitrile | Common organic modifiers for reversed-phase HPLC. |

| Gradient | Optimized to ensure separation of the main peak from any impurities. | |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[7] |

| Detection | UV at 225 nm | Wavelength at which indole derivatives strongly absorb.[7][8] |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC.[7] |

| Column Temperature | 20-30 °C | To ensure reproducible retention times. |

Physicochemical Properties and Their Determination

A comprehensive understanding of the physicochemical properties is crucial for drug development, as they influence formulation, bioavailability, and stability. The following properties should be determined in accordance with ICH guidelines Q6A and Q8(R2).[2][11]

Melting Point

The melting point is a key indicator of purity. For crystalline solids, a sharp melting point range is expected.

Experimental Protocol for Melting Point Determination:

-

Instrumentation: Use a capillary melting point apparatus.

-

Sample Preparation: Place a small amount of the finely powdered sample into a capillary tube.

-

Measurement: Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature at which the substance starts to melt and the temperature at which it is completely molten.

Solubility

Solubility is a critical parameter that affects the bioavailability of a drug substance.

Experimental Protocol for Equilibrium Solubility Measurement:

-

Solvent Selection: Test the solubility in a range of solvents relevant to pharmaceutical development (e.g., water, buffers at different pH values, ethanol, methanol).

-

Equilibration: Add an excess amount of the compound to a known volume of the solvent in a sealed container. Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: Filter the saturated solution and analyze the concentration of the dissolved compound by a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Dissociation Constant (pKa)

The pKa value indicates the extent of ionization of a molecule at a given pH. This is important for predicting its behavior in physiological environments. This compound has two basic nitrogen atoms (in the pyrrolidine and indole rings), so it is expected to have at least two pKa values.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Sample Preparation: Dissolve a known amount of the substance in a suitable solvent (e.g., water or a water/methanol mixture).

-

Titration: Titrate the solution with a standardized acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and absorption. The XLogP3 value for the related compound 5-Ethyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole is 3.7, suggesting that the title compound will also be lipophilic.[7]

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer).

-

Partitioning: Dissolve a known amount of the compound in one of the phases, then add the other phase. Shake the mixture vigorously until equilibrium is reached.

-

Phase Separation and Analysis: Separate the two phases and determine the concentration of the compound in each phase using HPLC or UV-Vis spectroscopy.

-

Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solid-State Characterization

The solid-state properties of a compound can significantly impact its stability, solubility, and manufacturability. As per ICH guideline Q6A, a polymorphism screen should be conducted.[2]

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physicochemical properties.

Techniques for Polymorphic Screening:

-

Differential Scanning Calorimetry (DSC): To detect phase transitions, such as melting and crystallization.

-

X-ray Powder Diffraction (XRPD): To identify the crystal structure of the solid.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and solvent content.

Workflow for Solid-State Characterization

Caption: A workflow for the solid-state characterization of a compound.

Conclusion

The physicochemical properties of this compound are critical to its successful use in pharmaceutical development. This guide has provided a comprehensive framework for its characterization, from confirming its identity and structure to determining its purity, solubility, and solid-state properties. By following the detailed protocols and adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug development professionals can ensure the quality and consistency of this important chemical entity.

References

-

Current Research in Pharmaceutical Sciences. (n.d.). Synthesis and Characterization of Impurities of Eletriptan and its HPLC Method Development and Validation. Retrieved from [Link]

-

Zecevic, M., Jocić, B., Agatonović-Kuštrin, S., & Zivanovic, L. (2006). Validation of an HPLC method for the simultaneous determination of eletriptan and UK 120.413. Journal of the Serbian Chemical Society, 71(11), 1195-1205. Retrieved from [Link]

-

Kumar, A. P., Ganesh, V. R. L., Prasad, K. H., Hariharakrishnan, V. S., Dubey, P. K., & Rao, B. V. (2011). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Asian Journal of Chemistry, 23(6), 2513-2515. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Validation of an HPLC method for the simultaneous determination of eletriptan and UK 120.413. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/ biological entities). Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical and Drug-Likeness Properties of Indole-Alkaloids Predicted by SwissADME. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

-

bioRxiv. (2025, January 13). A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Eletriptan-Impurities. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Certificate of Analysis. (n.d.). Retrieved from [Link]

-

MDPI. (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Retrieved from [Link]

-

ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Eletriptan-Impurities. Retrieved from [Link]

-

PubMed. (2015, June 9). An integrated strategy for the systematic characterization and discovery of new indole alkaloids from Uncaria rhynchophylla by UHPLC/DAD/LTQ-Orbitrap-MS. Retrieved from [Link]

-

gsis. (n.d.). 3-((1-METHYLPYRROLIDIN-2-YL)METHYL)-1H-INDOLE, (R)-. Retrieved from [Link]

-

PubMed Central. (n.d.). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Qualitative determination of indole alkaloids of Tabernaemontana fuchsiaefolia (Apocynaceae). Retrieved from [Link]

-

Pharmaceutical Networking. (n.d.). ICH Guidelines on particle properties. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-methyl-3-(1-pyrrolidinylmethyl)-1H-indole. Retrieved from [Link]

-

PubChem. (n.d.). (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. Retrieved from [Link]

-

ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S12. 1 H NMR of 3-(Phenyl(pyrrolidin-1-yl)methyl)-1H-indole. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). (3Z)-3-(1-methyl-2-pyrrolidinylidene)-3H-indole. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (R)-3-((1-Methylpyrrolidin-2-yl)methyl)-1-nitroso-5-(2-(phenylsulfonyl)ethyl)-1H-indole Hydrobromide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (R)-(3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indol-1-yl)methanol. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole. Retrieved from [Link]

- Google Patents. (n.d.). CA2756234A1 - Synthesis of 3-{[(2r)-1-methylpyrrolidin-2-yl]methyl}-5-[2-(phenylsulfonyl)ethyl]-1h-indole.

Sources

- 1. (R)- 3-[(1-Methyl-2-pyrrolidinyl)methyl]-1H-Indole [lgcstandards.com]

- 2. ikev.org [ikev.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 143322-55-8 [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 8. Validation of an HPLC method for the simultaneous determination of eletriptan and UK 120.413 [researchonline.jcu.edu.au]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. pharmaceutical-networking.com [pharmaceutical-networking.com]

An In-Depth Technical Guide to (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole (CAS: 143322-55-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, a key chemical entity in pharmaceutical development. Primarily recognized as a process impurity and critical intermediate related to the synthesis of Eletriptan, a selective 5-hydroxytryptamine 1B/1D (5-HT1B/1D) receptor agonist for migraine treatment, this compound's characterization and control are paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1][2] This guide delves into its physicochemical properties, synthesis, analytical characterization, role in drug manufacturing, and essential safety protocols, offering a holistic perspective for professionals in the field.

Physicochemical Properties and Identification

This compound is a heterocyclic organic compound featuring an indole nucleus linked to a chiral N-methylpyrrolidine moiety. Its precise stereochemistry is critical, as biological activity is often enantiomer-specific. The fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 143322-55-8 | [1][3][4] |

| Molecular Formula | C₁₄H₁₈N₂ | [1][3][5][6] |

| Molecular Weight | 214.31 g/mol | [1][3][5][6] |

| IUPAC Name | 3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | [4][7] |

| Synonyms | Eletriptan Impurity A | [3] |

| SMILES | CN1CCC[C@@H]1Cc2c[nH]c3ccccc23 | [5][7] |

| InChI | InChI=1S/C14H18N2/c1-16-8-4-5-12(16)9-11-10-15-14-7-3-2-6-13(11)14/h2-3,6-7,10,12,15H,4-5,8-9H2,1H3/t12-/m1/s1 | [5][7] |

| Storage Temperature | -20°C | [7] |

Synthesis and Purification

The subject compound is primarily encountered as a des-bromo impurity in the synthesis of 5-Bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole (BIP), which is a direct precursor to Eletriptan.[8] Therefore, its synthesis is intrinsically linked to the Eletriptan manufacturing process. While specific protocols for its deliberate synthesis are less common, its formation can be understood through the reduction of an appropriate indole-3-carbonyl precursor.

A representative synthesis for a structurally analogous compound, BIP, involves the reduction of (R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester.[8] The choice of a potent reducing agent like sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) or lithium aluminium hydride (LAH) is crucial for the complete reduction of both the amide carbonyl and the benzyl ester protecting group to yield the desired tertiary amine and methyl group on the pyrrolidine ring.[8]

General Synthetic Workflow

The logical flow from a protected precursor to the final intermediate illustrates the key chemical transformations required.

Caption: General workflow for the synthesis and purification of indole-pyrrolidine derivatives.

Purification Protocol: Rationale and Execution

Purification is critical to isolate the compound or, more commonly in a pharmaceutical setting, to remove it from the desired bromo-intermediate. Crystallization is the preferred method.

Protocol: Crystallization from Toluene/Heptane [8]

-

Dissolution: Dissolve the crude product mixture in a minimal amount of hot toluene. Toluene is selected for its ability to dissolve the indole derivatives at elevated temperatures while having lower solubility at room or sub-zero temperatures, facilitating precipitation upon cooling.

-

Cooling & Precipitation: Gradually cool the solution to 5-10°C with stirring.[9] This controlled cooling promotes the formation of well-defined crystals, which helps in excluding impurities into the mother liquor.

-

Filtration: Collect the precipitated solid by filtration.

-

Washing: Wash the filter cake sequentially with cold toluene and then n-heptane.[8][9] The cold toluene wash removes residual soluble impurities, while n-heptane, a non-polar solvent in which the product is poorly soluble, displaces the higher-boiling toluene and aids in drying.

-

Drying: Dry the solid product under reduced pressure to remove residual solvents.

This self-validating system ensures that only the compound with the correct solubility profile crystallizes, providing a high-purity final product.

Role in Pharmaceutical Development

The primary application of this compound is not as a therapeutic agent itself, but as a critical reference standard in the manufacturing of Eletriptan.[3][6]

-

Impurity Profiling: It serves as a qualified reference standard to detect, quantify, and control the levels of this specific des-bromo impurity in batches of Eletriptan and its intermediates.[1][6] Regulatory bodies require stringent control of impurities that may impact the safety or efficacy of the final drug product.

-

Quality Control (QC): In routine QC testing, analytical methods like HPLC are calibrated using this standard to ensure that production batches meet the specifications outlined in pharmacopeias and regulatory filings.[3][6]

-

ANDA Filings: For generic drug manufacturers, the use of such reference standards is essential for Abbreviated New Drug Application (ANDA) filings to demonstrate bioequivalence and manufacturing consistency.[3]

Caption: Relationship of the target compound to the Eletriptan API and its role in QC.

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of this compound. Commercial suppliers of this reference standard typically provide a comprehensive Certificate of Analysis (CoA) with data from the following methods.[3]

| Technique | Purpose | Expected Observations |

| ¹H-NMR | Confirms the molecular structure by showing proton environments. | Signals corresponding to the indole ring protons, the pyrrolidine ring protons, the N-methyl group, and the methylene bridge protons with appropriate chemical shifts and coupling patterns. |

| Mass Spec (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak [M+H]⁺ at m/z 215.15, confirming the molecular weight of 214.31 g/mol . |

| HPLC | Assesses purity and quantifies the compound. | A single major peak indicating high purity (typically >98%), with retention time defined by the specific method conditions (column, mobile phase, flow rate). |

| IR Spectroscopy | Identifies functional groups present in the molecule. | Characteristic absorption bands for N-H stretching (indole), C-H stretching (aliphatic and aromatic), and C=C stretching (aromatic). |

| TGA | Measures thermal stability and solvent/water content. | Provides information on weight loss as a function of temperature. |

Inferred Pharmacological Relevance & Mechanism

There is no direct pharmacological data for this compound as it is an impurity, not a drug candidate. However, its close structural analogy to Eletriptan allows for an educated inference regarding its potential biological target. Eletriptan functions as a potent agonist at serotonin 5-HT1B and 5-HT1D receptors.[2] This agonism leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, alleviating migraine symptoms.

It is plausible that the des-bromo impurity retains some affinity for these same 5-HT receptors, although likely with significantly lower potency. The 5-bromo substituent in a related intermediate is known to be crucial for the subsequent Heck reaction, but the core indole-pyrrolidine scaffold is the primary pharmacophore responsible for receptor binding.[2]

Caption: Inferred signaling pathway via the 5-HT1B/1D receptor, based on the action of Eletriptan.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data for the structurally similar and more hazardous bromo-derivative, (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, provides a strong basis for establishing handling precautions.[10][11] The bromo-derivative is classified as harmful if swallowed or inhaled, may cause an allergic skin reaction, and is suspected of damaging fertility.[10][11]

Recommended Safety Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contaminated work clothing leaving the workplace.[10]

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid breathing dust, fumes, or vapors.[10] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]

-

First Aid:

-

Storage: Store locked up in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

References

- This compound | 143322-55-8. ChemicalBook.

- (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole synthesis. chemicalbook.

- 5-Bromo-3-[[(2R)

- Eletriptan Impurity A | 143322-55-8. SynThink Research Chemicals.

- US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.

- CA2756234A1 - Synthesis of 3-{[(2r)-1-methylpyrrolidin-2-yl]methyl}-5-[2-(phenylsulfonyl)ethyl]-1h-indole.

- (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. PubChem.

- (R)-3-[(1-Methyl-2-pyrrolidinyl)methyl]-1H-Indole.

- 3-((1-METHYLPYRROLIDIN-2-YL)METHYL)-1H-INDOLE, (R)-. gsrs.

- (R)- 3-[(1-Methyl-2-pyrrolidinyl)methyl]-1H-Indole. LGC Standards.

- Eletriptan Impurity 8. SRIRAMCHEM.

Sources

- 1. This compound | 143322-55-8 [chemicalbook.com]

- 2. CA2756234A1 - Synthesis of 3-{[(2r)-1-methylpyrrolidin-2-yl]methyl}-5-[2-(phenylsulfonyl)ethyl]-1h-indole - Google Patents [patents.google.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Eletriptan Impurity 8 - SRIRAMCHEM [sriramchem.com]

- 7. (R)- 3-[(1-Methyl-2-pyrrolidinyl)methyl]-1H-Indole [lgcstandards.com]

- 8. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]

- 9. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole synthesis - chemicalbook [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | C14H17BrN2 | CID 11185464 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Indole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Indole Nucleus

The indole ring system, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry and chemical biology. Its prevalence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids like vincristine and reserpine, underscores its evolutionary selection as a key biological scaffold.[1][2][3] The unique electronic properties and structural rigidity of the indole nucleus allow it to engage in a multitude of interactions with biological macromolecules, making it a "privileged scaffold" for the design of novel therapeutics.[4][5] This guide provides a comprehensive exploration of the diverse biological activities of indole derivatives, delving into the mechanistic underpinnings of their actions and providing detailed, field-proven methodologies for their evaluation. Our focus extends beyond a mere cataloging of activities to an elucidation of the causality behind experimental design, empowering researchers to not only understand but also to innovate in this fertile area of drug discovery.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Indole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more in various stages of development.[6][7][8] Their efficacy stems from their ability to target multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

A. Mechanisms of Anticancer Action

The anticancer effects of indole derivatives are mediated through a variety of mechanisms, often involving the inhibition of key enzymes and disruption of critical cellular processes.[9][10]

-

Tubulin Polymerization Inhibition: A prominent mechanism of action for many indole-based anticancer agents is the disruption of microtubule dynamics.[6][11] Similar to vinca alkaloids, these compounds can bind to tubulin, preventing its polymerization into microtubules. This disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[12] The structure-activity relationship (SAR) studies have shown that substitutions at various positions of the indole ring can significantly influence the tubulin inhibitory activity.[11][13]

-

Kinase Inhibition: Many indole derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer.[6] For instance, sunitinib, an FDA-approved drug, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR, PDGFR, and c-KIT, thereby inhibiting angiogenesis and tumor growth.[7] The indole nucleus serves as a versatile scaffold for designing selective kinase inhibitors by modifying substituents to optimize interactions with the ATP-binding pocket of the target kinase.

-

Induction of Apoptosis: Indole derivatives can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.[10] This can be achieved by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2), activating caspases, and inducing DNA damage.[14] For example, indole-3-carbinol (I3C), a natural product found in cruciferous vegetables, has been shown to induce apoptosis in various cancer cell lines.[10]

-

Other Mechanisms: The anticancer repertoire of indole derivatives also includes inhibition of topoisomerases, histone deacetylases (HDACs), and modulation of critical signaling pathways like NF-κB, PI3K/Akt/mTOR.[9]

Signaling Pathway: Indole Derivative-Mediated Tubulin Disruption and Apoptosis Induction

Caption: Workflow of indole derivative-induced anticancer activity via tubulin inhibition.

B. Experimental Protocols for Assessing Anticancer Activity

A tiered approach, starting with in vitro assays and progressing to in vivo models, is essential for the comprehensive evaluation of novel indole derivatives.[15]

-

Cell Viability and Cytotoxicity Assays:

-

Principle: These assays provide a preliminary assessment of the compound's effect on cancer cell proliferation and survival.[16]

-

Protocol (MTT Assay): [16][17]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the indole derivative (typically ranging from 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth). A lower IC50 value indicates higher potency.[6]

-

-

-

Cell Cycle Analysis:

-

Principle: To determine if the compound induces cell cycle arrest at a specific phase.

-

Protocol (Propidium Iodide Staining and Flow Cytometry):

-

Treatment and Harvesting: Treat cells with the indole derivative at its IC50 concentration for 24 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest.

-

-

-

Xenograft Tumor Models:

-

Principle: To evaluate the antitumor efficacy of the compound in a living organism.[18]

-

Protocol:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomly assign mice to treatment groups (vehicle control, indole derivative at different doses, positive control). Administer the treatment via an appropriate route (e.g., intraperitoneal, oral) for a specified duration.

-

Tumor Measurement: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

-

-

Experimental Workflow: From In Vitro Screening to In Vivo Validation

Caption: A streamlined workflow for anticancer drug discovery with indole derivatives.

II. Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The indole scaffold is present in numerous natural and synthetic compounds with significant activity against a broad spectrum of pathogens, including bacteria, fungi, and viruses.[1][2]

A. Mechanisms of Antimicrobial and Antiviral Action

-

Antibacterial Activity: Indole derivatives can exert their antibacterial effects through various mechanisms, such as inhibition of essential enzymes, disruption of cell membrane integrity, and interference with biofilm formation.[2] For example, some indole derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein.

-

Antifungal Activity: The antifungal activity of indole derivatives often involves the disruption of fungal cell wall synthesis, inhibition of ergosterol biosynthesis, and induction of oxidative stress.[19] Structure-activity relationship studies have demonstrated that the nature and position of substituents on the indole ring are crucial for antifungal potency.[19]

-

Antiviral Activity: Indole-containing compounds have shown promise as antiviral agents against a range of viruses, including HIV, influenza, and hepatitis C virus (HCV).[5] Their mechanisms of action are diverse and can involve the inhibition of viral entry, replication, and assembly. For instance, delavirdine is an FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[5]

B. Experimental Protocols for Assessing Antimicrobial and Antiviral Activity

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

-

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21][22]

-

Protocol: [23]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Serial Dilution: Prepare a two-fold serial dilution of the indole derivative in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

-

-

Disk Diffusion Assay:

-

Principle: A qualitative method to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[20][24]

-

Protocol:

-

Plate Preparation: Spread a standardized inoculum of the test microorganism onto the surface of an agar plate.

-

Disk Application: Place sterile paper disks impregnated with a known concentration of the indole derivative onto the agar surface.

-

Incubation: Incubate the plate under appropriate conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

-

-

-

Plaque Reduction Assay:

-

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques (localized areas of cell death) in a cell monolayer.

-

Protocol:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Viral Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the indole derivative.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread.

-

Incubation: Incubate the plates until plaques are visible.

-

Plaque Staining and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value (the concentration that reduces plaque formation by 50%).

-

-

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, and indole derivatives have demonstrated significant anti-inflammatory potential.[1]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes and cytokines.[25]

-

Inhibition of Cyclooxygenases (COX): Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), is an indole derivative that inhibits both COX-1 and COX-2, thereby reducing the production of prostaglandins.

-

Modulation of Cytokine Production: Many indole derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by inhibiting signaling pathways like NF-κB.

-

Antioxidant Activity: Some indole derivatives possess antioxidant properties, which can contribute to their anti-inflammatory effects by scavenging reactive oxygen species (ROS) that can perpetuate the inflammatory response.[26]

B. Experimental Protocols for Assessing Anti-inflammatory Activity

-

LPS-induced Nitric Oxide (NO) Production in Macrophages:

-

Principle: To evaluate the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[25]

-

Protocol:

-

Cell Treatment: Pre-treat RAW 264.7 cells with various concentrations of the indole derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: A reduction in nitrite levels indicates inhibition of NO production.

-

-

-

Carrageenan-induced Paw Edema in Rodents:

-

Principle: A widely used model of acute inflammation to assess the anti-inflammatory activity of a compound.

-

Protocol: [25]

-

Compound Administration: Administer the indole derivative to rodents (rats or mice) orally or intraperitoneally.

-

Carrageenan Injection: After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

-

-

IV. Neuroprotective Effects: Shielding the Nervous System

Indole derivatives have shown considerable promise in the context of neurodegenerative diseases due to their ability to combat oxidative stress, neuroinflammation, and protein aggregation.[26][27][28]

A. Mechanisms of Neuroprotective Action

-

Antioxidant and Radical Scavenging Activity: Many indole derivatives, including melatonin, are potent antioxidants that can neutralize harmful reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[26]

-

Modulation of Neuroinflammatory Pathways: As discussed previously, the anti-inflammatory properties of indole derivatives are also relevant in the context of neuroprotection by reducing microglial activation and the production of pro-inflammatory cytokines in the central nervous system.[27]

-

Inhibition of Protein Aggregation: Some indole derivatives have been shown to interfere with the aggregation of amyloid-beta (Aβ) and tau proteins, which are hallmarks of Alzheimer's disease.[29]

-

Activation of Neuroprotective Signaling Pathways: Compounds like indole-3-carbinol (I3C) and its dimer, diindolylmethane (DIM), can activate neuroprotective pathways such as the Nrf2-ARE system, which upregulates the expression of antioxidant enzymes.[30]

Neuroprotective Mechanisms of Indole Derivatives

Caption: Multifaceted neuroprotective mechanisms of indole derivatives.

B. Experimental Protocols for Assessing Neuroprotective Activity

-

Oxidative Stress-induced Neuronal Cell Death:

-

Principle: To evaluate the ability of a compound to protect neuronal cells (e.g., SH-SY5Y) from cell death induced by an oxidative stressor like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[29]

-

Protocol:

-

Pre-treatment: Pre-treat SH-SY5Y cells with the indole derivative for a specified time.

-

Induction of Oxidative Stress: Expose the cells to H₂O₂ or 6-OHDA for 24 hours.

-

Cell Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.[29]

-

Data Analysis: An increase in cell viability or a decrease in LDH release in the treated group indicates a neuroprotective effect.

-

-

-

MPTP Model of Parkinson's Disease:

-

Principle: To assess the neuroprotective effect of a compound against the dopaminergic neurodegeneration induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice.[27]

-

Protocol:

-

Treatment Regimen: Administer the indole derivative to mice before, during, and/or after MPTP administration.

-

MPTP Administration: Administer MPTP to induce dopaminergic neuron loss.

-

Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test, pole test) to assess motor function.

-

Neurochemical Analysis: Measure dopamine levels in the striatum using HPLC.

-

Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron survival.

-

Data Analysis: An amelioration of motor deficits, preservation of dopamine levels, and protection of TH-positive neurons indicate a neuroprotective effect.

-

-

V. Conclusion and Future Perspectives

The indole scaffold continues to be a remarkably fruitful source of biologically active compounds with therapeutic potential across a wide spectrum of diseases. The versatility of indole chemistry allows for the synthesis of diverse libraries of derivatives, enabling the fine-tuning of pharmacological properties and the exploration of novel mechanisms of action.[1][31] Future research in this area will likely focus on the development of more selective and potent indole derivatives, the use of targeted drug delivery systems to enhance their efficacy and reduce side effects, and the exploration of their potential in combination therapies. The robust and validated experimental protocols outlined in this guide provide a solid foundation for the continued investigation and development of indole-based therapeutics that can address unmet medical needs.

References

- Synthesis of Medicinally Important Indole Deriv

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. (URL: )

- Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. (URL: )

- Recent advancements on biological activity of indole and their deriv

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Arom

- Two preclinical tests to evaluate anticancer activity and to help validate drug candid

- In vitro and In vivo Models for Anti-inflammation: An Evalu

- Indole Derivatives as Neuroprotectants - PubMed. (URL: )

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (URL: )

- Full article: Indole Derivatives (2010–2020)

- Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed. (URL: )

- Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - MDPI. (URL: )

- Assessment and evaluation of methods used for antimicrobial activity assay. (URL: )

- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Rel

- Indole-3-Carbinol and Its Derivatives as Neuroprotective Modul

-

Different mechanisms of indole derivatives as anticancer agents. - ResearchGate. (URL: [Link])

- New Anticancer Agents: In Vitro and In Vivo Evalu

-

Chemical structures of some indole derivatives showing anticancer activity - ResearchGate. (URL: [Link])

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. (URL: )

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd

-

A brief review of the biological potential of indole derivatives - OUCI. (URL: [Link])

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review - ResearchGate. (URL: [Link])

-

Structure/activity relationships of indole derivatives. - ResearchGate. (URL: [Link])

- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed Central. (URL: )

-

Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids - Lafayette Instrument Company. (URL: [Link])

-

Experimental Evaluation of Potential Anticancer Agents III. Reproducibility of Primary Animal Tumor Systems Employed in the C.C.N.S.C. Program - AACR Journals. (URL: [Link])

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - MDPI. (URL: [Link])

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review - Semantic Scholar. (URL: [Link])

-

A simple and reliable approach for assessing anticancer activity in vitro - PubMed. (URL: [Link])

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PubMed. (URL: [Link])

- Plant-Derived Alkaloids In Pharmaceutical Development: Mechanisms And Applic

-

Overview of A) indole alkaloids and therapeutic agents, B) the diverse... - ResearchGate. (URL: [Link])

- A review on recent developments of indole-containing antiviral agents - PMC. (URL: )

-

Evaluation of Antimicrobial Efficacy | Blog - iFyber. (URL: [Link])

-

Biologically Active Indole Derivatives | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs - Biology LibreTexts. (URL: [Link])

-

Synthesis of Indole Derivatives with Biological Activity by React... - Ingenta Connect. (URL: [Link])

-

Alkaloids in Future Drug Discovery - MDPI. (URL: [Link])

-

A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity - bioRxiv. (URL: [Link])

-

In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity - Journal of Applied Pharmaceutical Science. (URL: [Link])

-

Bioassays for anticancer activities - University of Wollongong Research Online. (URL: [Link])

-

Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC - NIH. (URL: [Link])

-

(PDF) In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (URL: [Link])

-

Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed. (URL: [Link])

-

Selected indole utilized in cancer therapy, number of completed clinical trials, approval years and treated diseases. - ResearchGate. (URL: [Link])

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC - PubMed Central. (URL: [Link])

-

Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - MDPI. (URL: [Link])

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. limef.com [limef.com]

- 14. researchgate.net [researchgate.net]

- 15. iv.iiarjournals.org [iv.iiarjournals.org]

- 16. ro.uow.edu.au [ro.uow.edu.au]

- 17. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evaluation of Antimicrobial Efficacy | Blog | iFyber [ifyber.com]

- 24. bio.libretexts.org [bio.libretexts.org]

- 25. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 26. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. benthamdirect.com [benthamdirect.com]

(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole mechanism of action

An In-Depth Technical Guide to the Presumed Mechanism of Action of (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

Abstract

This compound represents a core chemical scaffold that is integral to the structure of several pharmacologically active agents targeting the serotonergic system. While this specific molecule is often characterized as a synthetic intermediate or a related substance to the anti-migraine drug Eletriptan, its inherent structural motifs strongly suggest a mechanism of action centered on the modulation of serotonin (5-hydroxytryptamine, 5-HT) receptors. This guide synthesizes the available data on structurally analogous compounds, primarily Eletriptan, to elucidate the probable pharmacodynamic profile of this compound. We will explore its likely molecular targets, the consequent signaling cascades, and the established experimental methodologies used to characterize such interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships within this class of indole derivatives.

Introduction: The Serotonergic Landscape

The serotonergic system, with its array of 14 distinct receptor subtypes, presents a rich field for therapeutic intervention in a multitude of physiological and pathological processes, including those related to mood, cognition, and pain perception.[1] The 3-substituted indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic ligands that interact with 5-HT receptors. The compound of interest, this compound, is a member of this family and shares its core structure with potent serotonergic agents.

Its most notable analogue is Eletriptan, a second-generation triptan used in the acute treatment of migraine.[2] Eletriptan is chemically described as (R)-3-((1-methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole.[2] The significant structural overlap strongly suggests that the unsubstituted parent compound, this compound, will exhibit a qualitatively similar, albeit quantitatively different, pharmacological profile.

Postulated Molecular Targets and Pharmacodynamics

Based on the extensive research on Eletriptan and other related 3-pyrrolidine-indole derivatives, the primary molecular targets for this compound are presumed to be the 5-HT₁ receptor subtypes, particularly 5-HT₁B and 5-HT₁D receptors.

Primary Target Engagement: 5-HT₁B and 5-HT₁D Receptors

Eletriptan demonstrates high affinity and agonist activity at both 5-HT₁B and 5-HT₁D receptors.[3] These receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins.[4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]

The therapeutic rationale for 5-HT₁B/₁D agonism in migraine stems from two primary mechanisms:

-

Cranial Vasoconstriction: 5-HT₁B receptors are predominantly located on the smooth muscle cells of cranial blood vessels. Their activation leads to vasoconstriction, counteracting the vasodilation that is a hallmark of a migraine attack.

-